2-Morpholin-4-ylpropanoic acid

physicochemical property hydrogen bonding solubility

2-Morpholin-4-ylpropanoic acid (CAS 25245-81-2) is a synthetic amino acid derivative belonging to the class of morpholine-containing carboxylic acids. This compound features a propanoic acid backbone substituted with a morpholine ring at the alpha-carbon, resulting in a chiral center and unique physicochemical properties that distinguish it from simple alkyl amines and structurally related analogs.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 25245-81-2
Cat. No. B3022110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-ylpropanoic acid
CAS25245-81-2
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCOCC1
InChIInChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)
InChIKeyWEJKUVSYIGOBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholin-4-ylpropanoic Acid (CAS 25245-81-2): A Morpholine-Functionalized Propanoic Acid for Advanced Synthesis


2-Morpholin-4-ylpropanoic acid (CAS 25245-81-2) is a synthetic amino acid derivative belonging to the class of morpholine-containing carboxylic acids . This compound features a propanoic acid backbone substituted with a morpholine ring at the alpha-carbon, resulting in a chiral center and unique physicochemical properties that distinguish it from simple alkyl amines and structurally related analogs [1]. The molecule is characterized by a molecular weight of 159.18 g/mol, a calculated XLogP of -2.4, and four hydrogen bond acceptors, which collectively confer a balanced profile of lipophilicity and aqueous compatibility useful in pharmaceutical intermediate applications .

Why Morpholine-Containing Propanoic Acids Are Not Interchangeable: The Critical Role of Substitution Pattern and Heteroatom Composition


Superficially similar morpholine-carboxylic acid derivatives and other N-heterocyclic propanoic acids cannot be freely interchanged due to quantifiable differences in their physicochemical and stereochemical profiles. Even within the morpholine series, shifting the morpholine ring from the alpha-position (2-Morpholin-4-ylpropanoic acid) to the beta-position (3-Morpholin-4-ylpropanoic acid) alters the molecule's pKa, solubility, and hydrogen-bonding capacity, directly impacting reactivity in amide coupling and salt formation steps . Furthermore, replacing the morpholine oxygen with a methylene group (as in piperidine analogs) reduces hydrogen-bond acceptor count and increases lipophilicity, thereby modifying both pharmacokinetic behavior and synthetic utility . The presence of a chiral center at the alpha-carbon also necessitates consideration of enantiomeric purity in applications requiring stereochemical control, a factor absent in achiral alternatives [1].

Quantitative Differentiation of 2-Morpholin-4-ylpropanoic Acid: Comparative Physicochemical and Application Data


Hydrogen Bond Acceptor Count vs. Piperidine and Pyrrolidine Analogs

2-Morpholin-4-ylpropanoic acid contains four hydrogen bond acceptors, arising from the morpholine ether oxygen, the morpholine nitrogen, and the carboxylic acid moiety . This contrasts with 2-(piperidin-1-yl)propanoic acid and 2-(pyrrolidin-1-yl)propanoic acid, which possess only three and two hydrogen bond acceptors, respectively, due to the absence of the morpholine ring oxygen . The increased hydrogen-bond acceptor count of the morpholine derivative enhances aqueous solubility and influences binding interactions in biological systems.

physicochemical property hydrogen bonding solubility

Lipophilicity (XLogP) Comparison with Positional Isomer and Acetic Acid Analog

The calculated XLogP of 2-Morpholin-4-ylpropanoic acid is -2.4, indicating a hydrophilic character that balances its carboxylic acid functionality . This value positions it between the more hydrophilic 2-Morpholin-4-ylacetic acid (XLogP3-AA = -2.8) and the more lipophilic 3-Morpholin-4-ylpropanoic acid, for which experimental LogP data is reported as 0.5332 [1][2]. The intermediate lipophilicity of the target compound may offer a distinct solubility and membrane permeability profile advantageous for specific drug design applications.

lipophilicity partition coefficient drug design

Molecular Weight and Topological Polar Surface Area (TPSA) vs. Piperidine Analog

2-Morpholin-4-ylpropanoic acid has a molecular weight of 159.18 g/mol and a Topological Polar Surface Area (TPSA) of 49.8 Ų . In comparison, 2-(piperidin-1-yl)propanoic acid exhibits a slightly lower molecular weight of 157.21 g/mol and a TPSA of 40.5 Ų . The higher TPSA of the morpholine derivative reflects the additional oxygen atom in the morpholine ring, which increases polarity and is expected to influence passive membrane permeability and solubility.

molecular weight polar surface area drug-likeness

Acid Dissociation Constant (pKa) Distinction from 3-Substituted Isomer

While the exact pKa of 2-Morpholin-4-ylpropanoic acid is not widely reported, its structural isomer 3-Morpholin-4-ylpropanoic acid has a predicted pKa of 3.74 ± 0.10 . The alpha-substitution in the target compound places the carboxylic acid group adjacent to the electron-withdrawing morpholine nitrogen, which is expected to lower the pKa relative to the beta-substituted isomer due to inductive effects. This difference in acidity affects the compound's ionization state at physiological pH and its reactivity in esterification and amidation reactions.

pKa ionization state salt formation

Documented Use as a Key Intermediate in Kinase Inhibitor Synthesis

2-Morpholin-4-ylpropanoic acid hydrochloride (CAS 161907-45-5) is specifically cited as a reagent employed in the synthesis of kinase 1 inhibitors targeted at neurological disease indications . While comparative activity data for the free acid itself is not available, this documented application distinguishes it from simpler morpholine acetic acid analogs (e.g., 2-Morpholin-4-ylacetic acid), which are more commonly utilized as general building blocks or buffers, rather than as direct intermediates for targeted kinase inhibitor synthesis [1].

kinase inhibitor neurological disease medicinal chemistry

High-Value Application Scenarios for 2-Morpholin-4-ylpropanoic Acid Based on Differentiated Properties


Kinase Inhibitor Development for Neurological Disorders

Leverage the documented use of 2-Morpholin-4-ylpropanoic acid hydrochloride as a key reagent in the synthesis of kinase 1 inhibitors for neurological disease . Its alpha-amino acid-like structure and four hydrogen bond acceptors provide a privileged scaffold for engaging kinase ATP-binding pockets, which often require balanced polarity and specific hydrogen-bonding patterns. The compound's intermediate lipophilicity (XLogP = -2.4) is particularly suited for CNS-targeted inhibitors, where excessive lipophilicity can lead to off-target binding and poor metabolic stability .

Foldamer and Peptidomimetic Design

Utilize 2-Morpholin-4-ylpropanoic acid as a morpholine-containing building block for the construction of foldamers and peptidomimetics, as highlighted in recent reviews on morpholine scaffolds for artificial oligomers . The compound's chiral center and four hydrogen bond acceptors allow for precise control over secondary structure formation, while its XLogP of -2.4 and TPSA of 49.8 Ų confer water solubility suitable for biological foldamer applications. Compared to the more hydrophilic acetic acid analog (XLogP3-AA = -2.8), the alpha-methyl group provides steric bulk that can influence folding propensity and conformational rigidity .

Chiral Building Block for Asymmetric Synthesis

Exploit the chiral alpha-carbon center of 2-Morpholin-4-ylpropanoic acid as a stereochemical control element in asymmetric synthesis. The compound is commercially available as both racemate and single enantiomers (e.g., (S)-2-Morpholin-4-yl-propionic acid, CAS 110582-65-5), enabling enantioselective incorporation into more complex molecules . In contrast, the beta-substituted isomer 3-Morpholin-4-ylpropanoic acid is achiral and cannot provide the same stereochemical diversity, limiting its utility in chiral drug candidate synthesis .

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